molecular formula C23H24N2O5 B11225247 2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11225247
M. Wt: 408.4 g/mol
InChI Key: LHNYYCOIPHYYBZ-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features an indole core and a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The indole core can be synthesized through Fischer indole synthesis, while the benzodioxepin moiety can be prepared via cyclization reactions involving appropriate precursors. The final coupling of these two fragments is achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps to enhance reaction efficiency and scalability. Purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions including:

    Oxidation: The indole core can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group in the benzodioxepin moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of indole N-oxide.

    Reduction: Formation of 2-(3-hydroxy-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide.

    Substitution: Formation of derivatives with substituted benzodioxepin moiety.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with nuclear receptors, modulating gene expression and cellular responses. The benzodioxepin moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetylglycine: Another indole derivative with different functional groups.

    2-(1H-indol-3-yl)ethan-1-ol: A simpler indole derivative with a hydroxyl group.

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to its combination of an indole core and a benzodioxepin moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler indole derivatives .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide

InChI

InChI=1S/C23H24N2O5/c1-15(26)18-13-25(19-7-4-3-6-17(18)19)14-23(27)24-12-16-10-21-22(11-20(16)28-2)30-9-5-8-29-21/h3-4,6-7,10-11,13H,5,8-9,12,14H2,1-2H3,(H,24,27)

InChI Key

LHNYYCOIPHYYBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3OC)OCCCO4

Origin of Product

United States

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